molecular formula C14H12ClNO2 B14029578 Methyl 2-anilino-4-chlorobenzoate CAS No. 5509-37-5

Methyl 2-anilino-4-chlorobenzoate

Cat. No.: B14029578
CAS No.: 5509-37-5
M. Wt: 261.70 g/mol
InChI Key: BWENMCZQTUKCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-anilino-4-chlorobenzoate is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an aniline group and a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-anilino-4-chlorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-4-chlorobenzoate with aniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilino-4-chlorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-anilino-4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 2-anilino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-chlorobenzoate: A closely related compound with similar chemical properties.

    Methyl 4-chloroanthranilate: Another derivative of benzoic acid with a chlorine atom on the benzene ring.

    7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one:

Uniqueness

Methyl 2-anilino-4-chlorobenzoate is unique due to the presence of both an aniline group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

5509-37-5

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 2-anilino-4-chlorobenzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-7-10(15)9-13(12)16-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

BWENMCZQTUKCGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.